molecular formula C9H9NO4 B13606824 Methyl 4-(nitromethyl)benzoate

Methyl 4-(nitromethyl)benzoate

Cat. No.: B13606824
M. Wt: 195.17 g/mol
InChI Key: CMQVUFLONNTQEY-UHFFFAOYSA-N
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Description

Methyl 4-(nitromethyl)benzoate is an organic compound with the molecular formula C9H9NO4. It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and a nitromethyl group is attached to the benzene ring. This compound is known for its applications in organic synthesis and various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-(nitromethyl)benzoate can be synthesized through several methods. One common method involves the nitration of methyl benzoate. The process typically uses concentrated sulfuric acid and nitric acid as nitrating agents. The reaction is carried out at low temperatures to control the formation of the desired nitro compound .

Another method involves the esterification of 4-nitrobenzoic acid with methanol in the presence of a strong acid catalyst like sulfuric acid. This reaction proceeds under reflux conditions to yield methyl 4-nitrobenzoate .

Industrial Production Methods

Industrial production of this compound often involves large-scale nitration processes. The reaction conditions are optimized to maximize yield and purity. The crude product is typically purified through recrystallization from solvents like ethanol or methanol .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(nitromethyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium on carbon, tin(II) chloride.

    Nucleophiles: Ammonia, amines, hydroxide ions.

    Hydrolysis Conditions: Aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide).

Major Products

    Reduction: 4-Aminomethylbenzoate.

    Substitution: Various substituted benzoates depending on the nucleophile used.

    Hydrolysis: 4-Nitrobenzoic acid and methanol.

Mechanism of Action

The mechanism of action of methyl 4-(nitromethyl)benzoate involves its interaction with specific molecular targets and pathways. For instance, in biochemical studies, it acts as a substrate for nitroreductase enzymes, which catalyze the reduction of the nitro group to an amino group. This reduction process involves the transfer of electrons from the enzyme to the nitro group, resulting in the formation of an intermediate nitroso compound, which is further reduced to the amino compound .

Comparison with Similar Compounds

Methyl 4-(nitromethyl)benzoate can be compared with other similar compounds, such as:

    Methyl 4-nitrobenzoate: Similar in structure but lacks the nitromethyl group.

    Methyl 2-chloro-4-nitrobenzoate: Contains a chloro group instead of a nitromethyl group.

    Methyl 2-bromo-4-nitrobenzoate: Similar to the chloro derivative but with a bromo group.

These comparisons highlight the uniqueness of this compound in terms of its chemical reactivity and applications.

Properties

Molecular Formula

C9H9NO4

Molecular Weight

195.17 g/mol

IUPAC Name

methyl 4-(nitromethyl)benzoate

InChI

InChI=1S/C9H9NO4/c1-14-9(11)8-4-2-7(3-5-8)6-10(12)13/h2-5H,6H2,1H3

InChI Key

CMQVUFLONNTQEY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C[N+](=O)[O-]

Origin of Product

United States

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